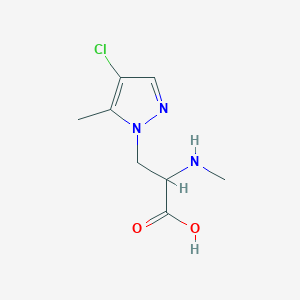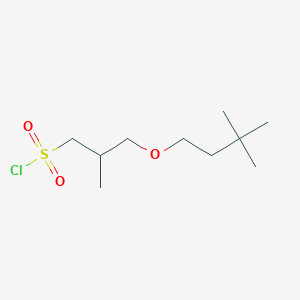
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a 2-bromo-4-fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with 1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include corresponding oxides or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
Applications De Recherche Scientifique
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl bromide
- 4-Fluorobenzyl bromide
Uniqueness
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is unique due to the presence of both bromo and fluoro substituents on the benzyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .
Propriétés
Formule moléculaire |
C10H9BrFN3 |
|---|---|
Poids moléculaire |
270.10 g/mol |
Nom IUPAC |
1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
Clé InChI |
NIQNTPUWCVYBQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)


![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)



![6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)

![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)


